1-[([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]piperidine-4-carboxamide
Description
1-[([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked via a thioacetyl group to a piperidine-4-carboxamide moiety. The triazolo-benzothiazole system combines a triazole ring (a five-membered ring with three nitrogen atoms) fused to a benzothiazole scaffold, which introduces aromaticity and electron-rich regions conducive to interactions with biological targets . The thioacetyl bridge (-S-CO-) enhances molecular flexibility and may influence solubility, while the piperidine-carboxamide group contributes to pharmacokinetic properties, such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c17-14(23)10-5-7-20(8-6-10)13(22)9-24-15-18-19-16-21(15)11-3-1-2-4-12(11)25-16/h1-4,10H,5-9H2,(H2,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELBNMHRVBHRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazole ring The final step involves the acylation of piperidine-4-carboxamide with the triazolo-benzothiazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Core Triazolobenzothiazole Formation
The triazolobenzothiazole scaffold is typically synthesized via:
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Cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with α-bromoketones or phenacyl bromides under basic conditions (e.g., triethylamine in ethanol), forming the fused heterocyclic system .
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Regioselective bromination using N-bromosuccinimide (NBS) to introduce reactive halogen groups for subsequent coupling .
Example Reaction Pathway:
text4-Amino-3-mercapto-1,2,4-triazole + Phenacyl bromide → Triazolobenzothiazole intermediate ↓ Bromination (NBS) → 3-Bromo-triazolobenzothiazole
Thioether Linkage Installation
The thioacetyl bridge is introduced via:
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S-Alkylation : Reaction of the triazolobenzothiazole-thiolate with bromoacetylpiperidine derivatives .
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Optimized Conditions : Refluxing in ethanol with catalytic triethylamine (yields: 52–72%) .
Triazolobenzothiazole Core
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Electrophilic Substitution : The electron-rich triazole ring undergoes regioselective nitration or halogenation at the C6 position .
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Nucleophilic Attack : The sulfur atom in the benzothiazole moiety participates in reactions with alkyl halides or oxidizing agents (e.g., H₂O₂) .
Thioacetyl-Piperidine Carboxamide
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Amide Hydrolysis : The carboxamide group can hydrolyze under acidic or basic conditions to yield carboxylic acid derivatives.
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Piperidine Functionalization : The secondary amine in piperidine reacts with acyl chlorides or sulfonating agents to form substituted amides .
Cyclocondensation Mechanism
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S-Alkylation : Thiolate anion attacks the α-carbon of bromoacetylpiperidine, displacing bromide.
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Intramolecular Cyclization : Amine group attacks the adjacent carbonyl, forming the triazolothiadiazine ring .
Critical Parameters :
Stability and Degradation Pathways
Scientific Research Applications
Inhibition of ADP-Ribosyltransferases (ARTs)
Recent studies have highlighted the compound's ability to inhibit human poly- and mono-ADP-ribosylating enzymes (PARPs). The compound competes effectively with nicotinamide in the binding pocket of these enzymes, showcasing its potential as a therapeutic agent against diseases associated with dysregulated ADP-ribosylation.
- Key Findings:
- The compound exhibited submicromolar activity against various PARP family members, including PARP10 and PARP14.
- Structural studies revealed that the binding mode involves critical interactions with active site residues, enhancing selectivity and potency.
Table 1: Inhibition Potency of 1-[([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]piperidine-4-carboxamide against PARPs
| Enzyme | IC50 (μM) |
|---|---|
| PARP10 | 0.0032 |
| PARP14 | 0.0012 |
| PARP2 | 0.044 |
| TNKS2 | 0.370 |
Potential Cancer Therapeutics
The compound's mechanism of action suggests it could be developed into a cancer therapeutic. By inhibiting specific PARPs implicated in tumor progression and resistance to chemotherapy, it may enhance the efficacy of existing cancer treatments.
- Case Study:
- In vitro studies demonstrated that the compound could sensitize cancer cells to DNA-damaging agents by inhibiting PARP activity, leading to increased apoptosis in tumor cells.
Neuroprotective Effects
Emerging evidence points to the neuroprotective properties of the compound. By modulating ADP-ribosylation pathways, it may protect neuronal cells from oxidative stress and apoptosis.
- Research Insights:
- Animal models of neurodegenerative diseases showed improved outcomes when treated with the compound, indicating its potential as a neuroprotective agent.
Synthesis and Derivative Development
The synthesis of this compound has been optimized to produce various derivatives with enhanced pharmacological profiles. Medicinal chemistry approaches have focused on modifying substituents on the triazole and benzothiazole rings to improve selectivity and potency.
Table 2: Summary of Derivatives Synthesized from the Core Structure
| Derivative | Modification | IC50 (μM) |
|---|---|---|
| OUL243 | Amino group at C-3 | 0.0016 |
| OUL232 | Dimethoxy substitutions | 0.015 |
| OUL245 | Hydroxy substitution at C-7 | 0.044 |
Toxicity and Safety Profile
Toxicity assessments have been conducted using colorimetric assays to evaluate the safety profile of the compound and its derivatives. Most derivatives displayed acceptable toxicity levels; however, specific compounds showed dose-dependent toxicity which necessitates further investigation.
Mechanism of Action
The mechanism of action of 1-[([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .
Comparison with Similar Compounds
Triazolo-Benzothiazole vs. Triazolo-Thiadiazole Derivatives
Compounds like 7-methyl-[1,2,4]triazolo[3,4-b][1,3]thiadiazole share the triazole-thiadiazole core but lack the benzothiazole aromatic system present in the target compound.
Role of Piperidine and Carboxamide
The piperidine-carboxamide group in the target compound distinguishes it from simpler piperidine derivatives (e.g., 4-benzylpiperidine) by introducing hydrogen-bonding capability and conformational rigidity, which are critical for receptor-ligand interactions . In contrast, pyridazinone-thiazole-piperidine derivatives (e.g., 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide) exhibit similar pharmacokinetic advantages but lack the triazolo-benzothiazole scaffold .
Thioacetyl Linker vs. Sulfonyl/Sulfide Groups
The thioacetyl bridge in the target compound differs from sulfonyl (e.g., in benzo[c]thiadiazole derivatives) or sulfide (e.g., 4-fluorobenzylthio analogs) linkers. Thioacetyl groups may offer intermediate polarity, balancing solubility and membrane permeability compared to more polar sulfonyl groups .
Biological Activity
The compound 1-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]piperidine-4-carboxamide is a derivative of the triazolo-benzothiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Profile
The biological activities associated with compounds containing the [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold include:
- Anticancer Activity : Several studies have reported that triazolo-benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Properties : The compound has demonstrated potent antibacterial and antifungal activities. In comparative studies, it outperformed commercial antibiotics against strains such as Escherichia coli and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent for infectious diseases .
- Anti-inflammatory Effects : The anti-inflammatory properties of triazolo-benzothiazole derivatives have been documented through various assays that measure cytokine production and inflammatory markers .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the triazolo-benzothiazole core significantly influence biological activity. Key findings include:
- Substituent Variations : Different functional groups at the 3-position of the benzothiazole ring enhance inhibitory potency against various enzymes involved in cancer progression . For example, the introduction of amino or halogen substituents has been linked to increased activity against poly(ADP-ribose) polymerase (PARP) enzymes .
- Binding Affinity : Molecular modeling studies indicate that the binding affinity of these compounds to target enzymes correlates with their structural features. The presence of electron-withdrawing groups generally increases binding affinity and enhances biological activity .
Case Studies
Several case studies highlight the efficacy of this compound:
- Inhibition of PARP Enzymes : A study demonstrated that derivatives of triazolo-benzothiazole effectively inhibit PARP enzymes involved in DNA repair mechanisms. The most potent compound exhibited an IC50 value of 7.8 nM against PARP10 .
- Antitumor Activity in Vivo : In a mouse model bearing xenograft tumors, administration of the compound led to a significant reduction in tumor size compared to control groups. This suggests its potential as an anticancer agent .
- Toxicity Assessment : In vitro assays showed that the compound does not exhibit inherent cytotoxicity at therapeutic concentrations, making it a candidate for further development in clinical settings .
Q & A
Q. What are the key synthetic pathways for synthesizing 1-[([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]piperidine-4-carboxamide?
The compound is synthesized via multi-step heterocyclic chemistry. A common approach involves:
Core heterocycle formation : Reacting substituted pyrazole intermediates with hydrazine hydrate to form triazole-thiol precursors .
Acetylation : Introducing the acetyl-piperidine moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride in anhydrous conditions) .
Functionalization : Finalizing the carboxamide group at the piperidine-4-position using carbodiimide coupling agents (e.g., EDC/HOBt) with appropriate amines .
Key reagents include sodium hydride (for deprotonation), acetic anhydride (acetylation), and purified solvents (e.g., toluene, DCM) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization requires:
- Spectroscopic analysis :
- Chromatographic purity :
- HPLC with UV detection (≥95% purity, using C18 columns and acetonitrile/water gradients) .
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Q. What biological targets are associated with this compound, and how are they identified?
The triazole-benzothiazole scaffold is linked to antifungal activity via inhibition of 14-α-demethylase lanosterol (PDB:3LD6), a cytochrome P450 enzyme critical in ergosterol biosynthesis .
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinity and pose validation .
- In vitro assays : MIC (Minimum Inhibitory Concentration) testing against Candida spp. or Aspergillus spp., with fluconazole as a positive control .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazole-thiol intermediate?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiol-acetyl coupling .
- Catalysis : Using catalytic iodine or Cu(I) salts to accelerate cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 16 h under reflux) while maintaining ≥80% yield .
- Workup strategies : Dry-load purification on silica gel with cyclohexane/ethyl acetate gradients minimizes product loss .
Q. How should researchers address contradictions between computational docking predictions and experimental bioactivity data?
Discrepancies may arise from:
- Protein flexibility : Static docking (rigid receptor) vs. molecular dynamics simulations (flexible binding pockets) .
- Solvent effects : Explicit water molecules in docking models improve pose accuracy .
- Experimental validation :
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Focus on substituent modifications:
- Triazole ring : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at position 6 to enhance steric complementarity with 3LD6 .
- Piperidine carboxamide : Replace with sulfonamide or urea derivatives to modulate solubility and logP .
- Benzothiazole moiety : Fluorination at position 5 to improve metabolic stability .
Synthesis validation : Use parallel combinatorial libraries and high-throughput screening (HTS) for rapid SAR profiling .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Forced degradation studies :
- Thermal analysis : DSC (Differential Scanning Calorimetry) to determine melting points and polymorphic transitions .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Use LC-MS/MS with deuterated internal standards (e.g., d4-piperidine) to improve specificity .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins .
- Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 450 → 123 for quantification) to achieve sub-nanogram sensitivity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
